molecular formula C10H12NNaO2S B015136 S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt CAS No. 1024357-58-1

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt

Cat. No.: B015136
CAS No.: 1024357-58-1
M. Wt: 233.26 g/mol
InChI Key: HXVCAZABVQXHNI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt typically involves the reaction of 4-pyridylethylamine with thiolactic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The product is then purified through crystallization and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can influence various molecular pathways and targets, making it useful in studying protein dynamics and function .

Properties

IUPAC Name

sodium;2-(2-pyridin-4-ylethylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVCAZABVQXHNI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408195
Record name AGN-PC-0LMEFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024357-58-1
Record name AGN-PC-0LMEFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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